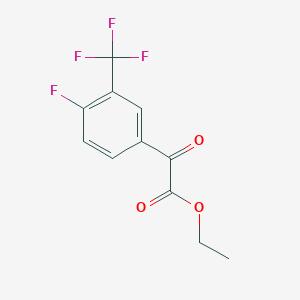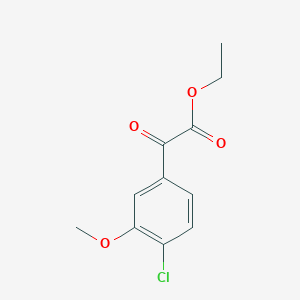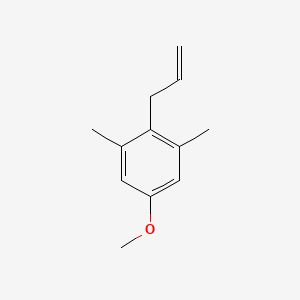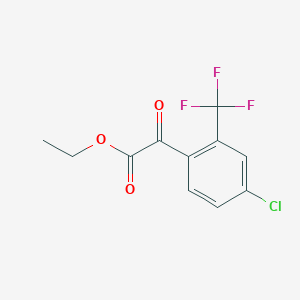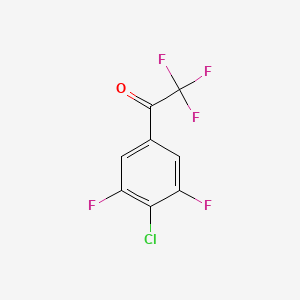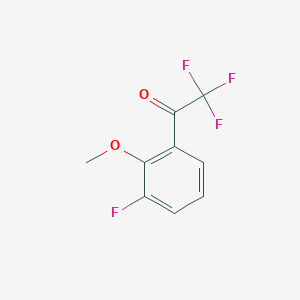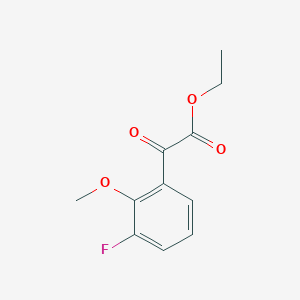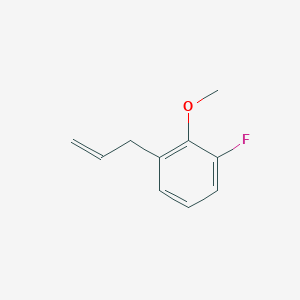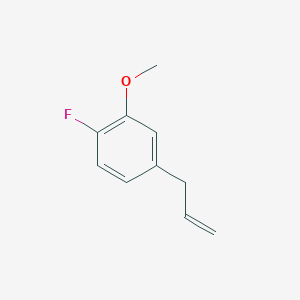
2-Chloro-1,3-difluoro-5-(2-methylallyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,3-difluoro-5-(2-methylallyl)benzene is an organic compound characterized by the presence of chlorine, fluorine, and a 2-methylallyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-difluoro-5-(2-methylallyl)benzene typically involves the halogenation of a suitable benzene derivative followed by the introduction of the 2-methylallyl group. Common synthetic routes include:
Alkylation: The 2-methylallyl group can be introduced via Friedel-Crafts alkylation using 2-methylallyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and alkylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,3-difluoro-5-(2-methylallyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.
Addition Reactions: The 2-methylallyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Aplicaciones Científicas De Investigación
2-Chloro-1,3-difluoro-5-(2-methylallyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,3-difluoro-5-(2-methylallyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in hydrogen bonding and halogen bonding, influencing the compound’s reactivity and binding affinity. The 2-methylallyl group can undergo addition reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-chloro-1,3-difluorobenzene
- 2-Chloro-1,3-difluoro-5-methoxybenzene
- 5-Bromo-2-chloro-1,3-difluorobenzene
Uniqueness
2-Chloro-1,3-difluoro-5-(2-methylallyl)benzene is unique due to the presence of the 2-methylallyl group, which imparts distinct chemical properties and reactivity compared to other halogenated benzene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
2-chloro-1,3-difluoro-5-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2/c1-6(2)3-7-4-8(12)10(11)9(13)5-7/h4-5H,1,3H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPDLDFRBRHZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=C(C(=C1)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester](/img/structure/B8002167.png)
